molecular formula C18H21N3O B4104874 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine

1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine

Cat. No. B4104874
M. Wt: 295.4 g/mol
InChI Key: VDWRGJTVCVIHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In cancer research, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In antifungal research, it has been found to inhibit the growth of various fungal strains, including Candida albicans.

Mechanism of Action

The mechanism of action of 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine involves the inhibition of 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine, which is a key regulator of various cellular processes. 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine is involved in the phosphorylation of various proteins, which leads to their activation or inactivation. By inhibiting 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine, 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine has been found to modulate various biochemical and physiological processes. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In antifungal research, it has been found to inhibit the growth of various fungal strains, including Candida albicans.

Advantages and Limitations for Lab Experiments

The advantages of using 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine in lab experiments include its potent inhibitory activity against 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine, its ability to modulate various cellular processes, and its potential therapeutic applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections.
2. Studying its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes.
3. Developing more potent and selective inhibitors of 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine based on the structure of 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine.
4. Studying its potential side effects and toxicity in more detail, including its effects on normal cells and tissues.
In conclusion, 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine is a potent inhibitor of 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine with potential therapeutic applications in cancer, inflammation, and fungal infections. Further research is needed to fully understand its mechanism of action, potential side effects, and develop more potent and selective inhibitors of 1-butyl-N-(4-methoxyphenyl)-1H-benzimidazol-2-amine based on its structure.

properties

IUPAC Name

1-butyl-N-(4-methoxyphenyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-3-4-13-21-17-8-6-5-7-16(17)20-18(21)19-14-9-11-15(22-2)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWRGJTVCVIHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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